molecular formula C15H11FN2O B14778116 2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

Cat. No.: B14778116
M. Wt: 254.26 g/mol
InChI Key: XMNRWQBNAHCUMH-UHFFFAOYSA-N
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Description

2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole typically involves the cyclization of β-hydroxy amides using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at elevated temperatures (70–90°C) to achieve the desired oxazoline intermediate, which is then oxidized to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of manganese dioxide as a heterogeneous reagent in packed reactors can facilitate the oxidative aromatization of oxazolines to oxazoles, improving the safety and efficiency of the process .

Mechanism of Action

The mechanism of action of 2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxazole ring may also contribute to the compound’s stability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole is unique due to its combination of a fluoropyridine moiety and an oxazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .

Properties

Molecular Formula

C15H11FN2O

Molecular Weight

254.26 g/mol

IUPAC Name

2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C15H11FN2O/c16-10-5-6-12(17-8-10)15-18-14-11-4-2-1-3-9(11)7-13(14)19-15/h1-6,8,13-14H,7H2

InChI Key

XMNRWQBNAHCUMH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)F

Origin of Product

United States

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